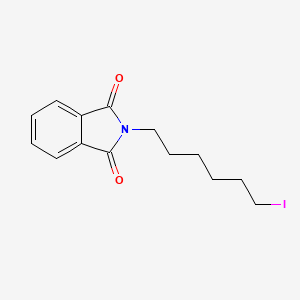

2-(6-Iodohexyl)isoindole-1,3-dione

描述

“2-(6-Iodohexyl)isoindole-1,3-dione” is a derivative of isoindole-1,3-dione, which is commonly known as phthalimides . Phthalimides represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives involves various methods. One such method involves the condensation of a phthalic anhydride with primary amines . Another method involves the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . A hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has also been reported .Chemical Reactions Analysis

The overall transformation involved in the synthesis of isoindole-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学研究应用

Synthesis and Chemical Properties

Convenient Synthesis of New Polysubstituted Isoindole-1,3-dione Analogues : Research demonstrates the synthesis of new polysubstituted isoindole-1,3-diones, with structural determination through X-ray diffraction, highlighting potential applications in creating novel compounds with unique properties (Tan et al., 2014).

Optical Properties of Isoindoline-1,3-dione Compounds : A study investigates the optical properties of isoindole-1,3-dione compounds, revealing insights into their potential applications in materials science due to their unique UV-Vis absorbance and transmittance characteristics (Tan et al., 2018).

Biological and Medicinal Applications

Anticancer Activity of Isoindole-1,3(2H)-dione Derivatives : Investigations into isoindole-1,3(2H)-dione derivatives reveal cytotoxic effects on various cancer cell lines, with the efficacy dependent on the substituents, suggesting potential in cancer therapy (Tan et al., 2020).

Isoindole-1,3-diones as Elastase Inhibitors : A study on 2-[(alkylsulfonyl)oxy]-6-substituted-1H-isoindole-1,3(2H)-diones shows significant inhibitory potency against human leukocyte elastase, indicating potential therapeutic applications in diseases involving elastase activity (Kerrigan & Shirley, 1996).

Cyclooxygenase Inhibitory Activity : Novel 1H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated for their cyclooxygenase inhibitory activity, showing potential as anti-inflammatory agents (Szkatuła et al., 2021).

Catalysis and Material Science

Palladium-Catalyzed Synthesis of Isoindole-1,3-diones : A palladium-catalyzed aminocarbonylation process offers a one-step approach to synthesizing 2-substituted isoindole-1,3-diones, broadening the scope for creating diverse heterocyclic compounds (Worlikar & Larock, 2008).

Ionic Liquid-Catalyzed Carbonylative Cyclization : Immobilized palladium metal in an ionic liquid facilitates the carbonylative cyclization of 2-iodobenzoic acid and primary amine to yield N-substituted isoindole-1,3-dione derivatives, highlighting a sustainable and recyclable catalytic process (Khedkar et al., 2014).

属性

IUPAC Name |

2-(6-iodohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKUOLDBDOKVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Iodohexyl)isoindole-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)

![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)

![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)